2-amino-2-(2,3,4-trifluorophenyl)acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

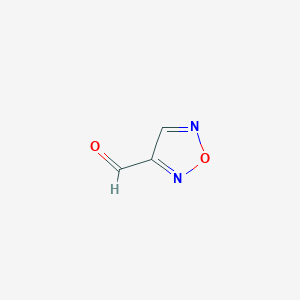

2-amino-2-(2,3,4-trifluorophenyl)acetic Acid is a fluorophenylacetic acid . It is a valuable intermediate for preparing various pharmacologically active compounds . In particular, trifluorophenylacetic acids are used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme .

Synthesis Analysis

The synthesis of this compound involves several steps. For example, 2,4,5-trifluorophenylacetic acid is used to synthesize the intermediate of sitagliptin, a new drug for the treatment of type II diabetes . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor .Molecular Structure Analysis

The molecular formula of this compound is C8H6F3NO2 . Its molecular weight is 205.13 .Chemical Reactions Analysis

2,4,5-Trifluorophenylacetic acid is a precursor for the synthesis of sitagliptin through a four-step reaction with an overall yield of 65% . Sitagliptin is an anti-diabetic medication for the treatment of type-2 diabetes .Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 280.8±40.0 °C . Its density is predicted to be 1.531±0.06 g/cm3 . The pKa value is predicted to be 1.50±0.10 .Scientific Research Applications

However, understanding the research applications of closely related compounds can provide insight into potential research directions and applications for 2-amino-2-(2,3,4-trifluorophenyl)acetic acid. For instance, studies on compounds like nitisinone, which shares a structural similarity due to the presence of a trifluoromethyl group, highlight the importance of understanding stability, degradation pathways, and potential environmental and biological impacts (Barchańska et al., 2019)[https://consensus.app/papers/lcmsms-study-degradation-processes-nitisinone-barchańska/1bb44ab3ae215d74b808dfc4820100e7/?utm_source=chatgpt].

Moreover, the exploration of amino acids and their derivatives in various fields, such as pharmaceuticals, agriculture, and environmental science, underscores the versatile potential of compounds like this compound. For example, the application of amino-1,2,4-triazoles in fine organic synthesis demonstrates the broad utility of amino acids and their derivatives in producing pharmaceuticals, pesticides, and other industrial chemicals (Nazarov et al., 2021)[https://consensus.app/papers/amino124triazoles-material-fine-synthesis-industry-vn/e262ece230ba5341baf7a88263670790/?utm_source=chatgpt].

Additionally, the role of aromatic amino acids and their microbial metabolites in conditions such as non-alcoholic fatty liver disease (NAFLD) highlights the significance of studying the biological activities and metabolic pathways of amino acids and their derivatives (Shcherbakova et al., 2020)[https://consensus.app/papers/role-metabolites-derived-amino-acids-fatty-disease-shcherbakova/3f94060f3e5d56d1ad708408d9a28023/?utm_source=chatgpt].

Mechanism of Action

Safety and Hazards

Future Directions

2,4,5-Trifluorophenylacetic acid is a valuable intermediate for preparing various pharmacologically active compounds . It is used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme , which suggests potential applications in the development of new drugs for the treatment of type II diabetes .

Properties

IUPAC Name |

2-amino-2-(2,3,4-trifluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7H,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRPRLBVWKKJLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(C(=O)O)N)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

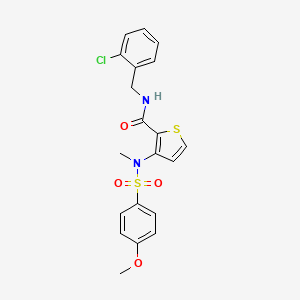

![N-cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2397438.png)

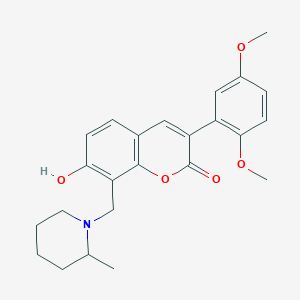

![1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2397441.png)

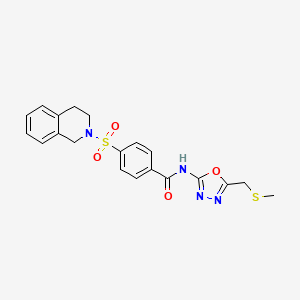

![1-(3,4-Dimethylphenyl)-4-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2397442.png)

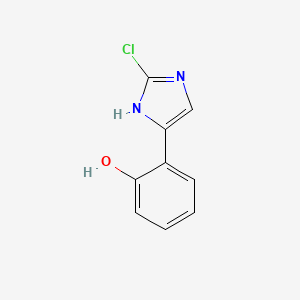

![N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide](/img/structure/B2397443.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2397448.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2397449.png)